molecular formula C22H27N5O3 B15193085 5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one CAS No. 84423-99-4

5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one

Katalognummer: B15193085
CAS-Nummer: 84423-99-4
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: BDDXNZKMNNWGFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “ST 886” is a synthetic chemical known for its unique properties and applications in various fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “ST 886” involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Common methods include:

Industrial Production Methods

In industrial settings, the production of “ST 886” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The use of supercritical fluids is a powerful tool for particle preparation in large sizes, ranging from 5 to 2000 nanometers .

Analyse Chemischer Reaktionen

Types of Reactions

“ST 886” undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

“ST 886” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in the study of cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.

    Industry: Utilized in the production of polymers, coatings, and other materials

Wirkmechanismus

The mechanism of action of “ST 886” involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

“ST 886” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

The uniqueness of “ST 886” lies in its specific molecular structure and the range of applications it offers, making it a valuable compound in various fields of research and industry.

Conclusion

“ST 886” is a versatile compound with significant potential in scientific research, industrial applications, and therapeutic uses. Its unique properties and wide range of applications make it a valuable subject of study and utilization in various fields.

Eigenschaften

CAS-Nummer

84423-99-4

Molekularformel

C22H27N5O3

Molekulargewicht

409.5 g/mol

IUPAC-Name

2-(2,3-dihydroxypropyl)-5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-one

InChI

InChI=1S/C22H27N5O3/c1-25(2)17-9-5-15(6-10-17)20-21(16-7-11-18(12-8-16)26(3)4)24-27(22(30)23-20)13-19(29)14-28/h5-12,19,28-29H,13-14H2,1-4H3

InChI-Schlüssel

BDDXNZKMNNWGFY-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.